N-(Adamantan-1-yl)-2-aminobenzamide chemical structure and properties
N-(Adamantan-1-yl)-2-aminobenzamide chemical structure and properties
The following technical guide provides an in-depth analysis of N-(Adamantan-1-yl)-2-aminobenzamide , a critical pharmacophore in medicinal chemistry, particularly in the development of P2X7 receptor antagonists and CNS-active agents.
Structural Analysis, Synthesis, and Pharmacological Profiling
Executive Summary
N-(Adamantan-1-yl)-2-aminobenzamide represents a privileged scaffold in drug discovery, merging the lipophilic, space-filling properties of the adamantane cage with the hydrogen-bonding capability of the anthranilic acid (2-aminobenzoic acid) amide motif. This structure serves as a primary template for P2X7 receptor antagonists , utilized in treating neuroinflammation and neuropathic pain. While the core molecule exhibits potent receptor binding potential, its utility is often modulated by the metabolic susceptibility of the adamantyl group. This guide details its chemical properties, validated synthetic routes, structure-activity relationships (SAR), and metabolic challenges.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
This molecule consists of an ortho-aminobenzamide core N-linked to a bulky, tricyclic adamantane cage. The ortho-amino group is crucial, often forming an intramolecular hydrogen bond with the amide carbonyl, locking the conformation and influencing receptor binding kinetics.
| Property | Data |
| IUPAC Name | 2-Amino-N-(adamantan-1-yl)benzamide |
| Common Scaffolds | Adamantyl-benzamide; Anthranilamide derivative |
| Molecular Formula | C₁₇H₂₂N₂O |
| Molecular Weight | 270.37 g/mol |
| LogP (Predicted) | ~3.8 – 4.2 (Highly Lipophilic) |
| TPSA | ~55 Ų (Favorable for CNS penetration) |
| H-Bond Donors | 2 (Amine NH₂, Amide NH) |
| H-Bond Acceptors | 1 (Amide Carbonyl) |
| Rotatable Bonds | 2 (Amide-Adamantyl bond, Phenyl-Amide bond) |
Structural Insight: The adamantane moiety acts as a "lipophilic bullet," improving membrane permeability and blood-brain barrier (BBB) crossing.[1] However, its high lipophilicity also drives rapid oxidative metabolism.
Synthesis & Manufacturing Protocols
The most robust synthetic route for ortho-aminobenzamides avoids the use of coupling reagents (like EDC/HOBt) which can lead to side reactions with the free aniline. Instead, the Isatoic Anhydride method is the industry standard for high purity and yield.
Protocol: Ring-Opening of Isatoic Anhydride
This reaction exploits the electrophilicity of the anhydride carbonyl. The nucleophilic attack by 1-adamantanamine releases CO₂, driving the reaction to completion without external base.
Reagents:
-
Isatoic Anhydride (1.0 eq)
-
1-Adamantanamine (1.1 eq)
-
Solvent: Ethanol or DMF (anhydrous)
-
Catalyst: None (or trace DMAP if sluggish)
Step-by-Step Methodology:
-
Preparation: Dissolve 1-adamantanamine (151 mg, 1.0 mmol) in 5 mL of anhydrous ethanol.
-
Addition: Add Isatoic Anhydride (163 mg, 1.0 mmol) in a single portion.
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Evolution of CO₂ gas indicates reaction progress.
-
Monitoring: Monitor via TLC (System: Hexane/EtOAc 3:1). The anhydride spot will disappear, and a more polar fluorescent product (the benzamide) will appear.
-
Workup: Cool to room temperature. The product often precipitates directly.
-
Purification: Filter the white solid and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Water.
Yield: Typically 85–95%.
Figure 1: Synthesis via Isatoic Anhydride ring-opening. The release of CO₂ drives the equilibrium forward.
Pharmacology & Biological Activity[1][2]
Primary Target: P2X7 Receptor Antagonism
The N-adamantyl benzamide class is a well-documented pharmacophore for P2X7 receptor antagonists .[2][3] The P2X7 receptor is an ATP-gated cation channel involved in the release of pro-inflammatory cytokines (IL-1β, IL-18).
-
Mechanism of Action: These compounds typically act as allosteric antagonists , binding to a hydrophobic pocket distinct from the ATP binding site. The adamantane cage occupies a deep lipophilic cavity within the receptor, while the benzamide moiety engages in hydrogen bonding and pi-stacking interactions near the channel gate.
-
Significance: Inhibition of P2X7 is therapeutic for rheumatoid arthritis, neuropathic pain, and neurodegenerative disorders (Alzheimer's, MS).
Secondary Activity: 11β-HSD1 Inhibition
Adamantyl amides are also explored as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 , an enzyme that converts cortisone to cortisol. The bulky adamantyl group fills the enzyme's large hydrophobic binding pocket.
ADME & Metabolic Liability (Critical Analysis)
While the adamantane group confers excellent potency and CNS penetration, it introduces a significant metabolic flaw: CYP450-mediated oxidation .
-
Metabolic Hotspot: The tertiary bridgehead carbons (positions 3, 5, 7) of the adamantane cage are highly susceptible to hydroxylation by CYP3A4 .
-
Consequence: Rapid clearance (short half-life) and loss of potency.
-
Mitigation Strategy (SAR): As detailed in ACS Chemical Neuroscience (2017), replacing bridgehead hydrogens with Fluorine (e.g., 3-fluoroadamantane) blocks this metabolic soft spot, increasing half-life by up to 10-fold without significantly compromising receptor affinity.
Figure 2: Metabolic liability of the adamantane scaffold. CYP3A4 rapidly hydroxylates the bridgehead carbons.
Experimental Protocol: P2X7 Dye Uptake Assay
To validate the biological activity of this molecule, a functional dye uptake assay is recommended. P2X7 activation leads to the formation of a large pore permeable to fluorescent dyes (e.g., YO-PRO-1).
-
Cell Line: HEK293 cells stably expressing human P2X7 receptor.
-
Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated black-walled 96-well plates. Incubate overnight.
-
Compound Treatment: Remove media and replace with Low Divalent Assay Buffer (sucrose-based buffer to enhance P2X7 pore formation). Add N-(Adamantan-1-yl)-2-aminobenzamide at varying concentrations (0.1 nM – 10 µM). Incubate for 30 min at 37°C.
-
Activation: Add BzATP (P2X7 agonist, EC₈₀ concentration) mixed with YO-PRO-1 dye (1 µM final).
-
Measurement: Immediately measure fluorescence kinetics (Ex 485 nm / Em 530 nm) over 30 minutes.
-
Analysis: Calculate IC₅₀ based on the inhibition of dye uptake slope compared to vehicle control.
References
-
Wilkinson, S. M., et al. (2017). "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist." ACS Chemical Neuroscience, 8(11), 2374–2380. Link
-
Bhattacharya, A., et al. (2018).[4] "Recent Advances in P2X7 Receptor Antagonists for the Treatment of CNS Disorders." Frontiers in Pharmacology, 9, 1201. Link
-
Ghafir El Idrissi, I., et al. (2023).[5] "Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists." Current Medicinal Chemistry, 31. Link
-
Staunton, J., & Williams, A. C. (1998). "The reaction of isatoic anhydride with amines: A kinetic study." Journal of the Chemical Society, Perkin Transactions 2. Link
